molecular formula C12H16BN3O2S B1371963 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1309982-50-0

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B1371963
CAS No.: 1309982-50-0
M. Wt: 277.16 g/mol
InChI Key: GBQUNLCXIYVGML-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds. The presence of both pyrazole and thiazole rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Safety and Hazards

The compound has hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, which suggest measures to prevent exposure and handle the compound safely .

Mechanism of Action

Target of Action

The primary targets of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester are various enzymes and kinases, including VEGF , Aurora , Rho (ROCK) , Janus Kinase 2 (JAK) , c-MET , ALK , S-nitrosoglutathione reductase , CDC7 , Acetyl-CoA carboxylase , Prosurvival Bcl-2 protein , and Viral RNA-Dependent RNA polymerase . These targets play crucial roles in various biological processes, including cell signaling, growth, and survival.

Mode of Action

The compound acts as a reagent in the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, pyridine derivatives, and MK-2461 analogs . It interacts with its targets by modulating their activity, which can lead to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The affected pathways include those involved in γ-secretase modulation, JAK2 inhibition for myeloproliferative disorders therapy, TGF-β1 and active A signaling inhibition, and c-Met kinase inhibition for cancer treatment . The downstream effects of these pathway modulations can lead to changes in cell growth, survival, and signaling.

Pharmacokinetics

Boronic esters are generally known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway being modulated. For example, inhibition of c-Met kinase can lead to the suppression of cancer cell growth .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is insoluble in water , which can affect its distribution and action in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or vinyl-aryl compounds.

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The pyrazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

    Functionalized Pyrazole and Thiazole Derivatives: Resulting from substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrazoleboronic Acid Pinacol Ester: Similar structure but lacks the thiazole ring.

    1-Methyl-1H-Pyrazole-4-Boronic Acid Pinacol Ester: Contains a methyl group on the pyrazole ring.

    1-Boc-Pyrazole-4-Boronic Acid Pinacol Ester: Contains a tert-butoxycarbonyl (Boc) protecting group on the pyrazole ring.

Uniqueness

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both pyrazole and thiazole rings, which provide additional sites for functionalization and enhance its versatility in organic synthesis. The combination of these heterocycles also contributes to its potential biological activity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-8-19-10(15-9)16-7-5-6-14-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUNLCXIYVGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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